
Hydroxycotinine
概要
説明
Hydroxycotinine (trans-3′-hydroxycotinine) is a major metabolite of nicotine, formed via the hepatic cytochrome P450 2A6 (CYP2A6)-mediated oxidation of cotinine . It is a chiral compound with the molecular formula C₁₀H₁₂N₂O₂, a molecular weight of 192.21 g/mol, and a melting point of 108–110°C . Structurally, it features a hydroxyl group at the 3′ position of the pyrrolidinone ring, distinguishing it from cotinine . This compound is predominantly excreted in urine, often at higher concentrations than cotinine, and exists in both free and glucuronidated forms (N- and O-glucuronides) . Its role as a biomarker for tobacco exposure is well-established, with clinical and wastewater-based studies demonstrating its utility in population-level monitoring .
準備方法
Early Synthetic Approaches to Hydroxycotinine
Foundation of this compound Synthesis
The first systematic synthesis of this compound was reported by McKennis et al. in 1963, who utilized cotinine as the starting material . The process involved oxidation at the C-3′ position using potassium permanganate (KMnO₄) under acidic conditions, followed by purification via recrystallization. This method yielded this compound with a modest efficiency (≈45%) and established its stereochemistry through X-ray crystallography . Key challenges included side reactions at the pyrrolidine ring and the need for multiple chromatography steps to isolate the trans-3′-hydroxycotinine isomer .
Advancements in Oxidative Methods
In 1990, Jacob et al. introduced a streamlined two-step protocol to address scalability issues . Cotinine was treated with sodium hexamethyldisilazide (NaN[(CH₃)₃Si]₂) to deprotonate the C-3′ position, followed by hydroxylation using dibenzyl peroxydicarbonate (DBPC) . Base-catalyzed hydrolysis with sodium hydroxide (NaOH) yielded trans-3′-hydroxycotinine with improved efficiency (68% yield) . This method reduced side products by leveraging steric hindrance to favor trans-configuration, as confirmed by nuclear magnetic resonance (NMR) spectroscopy .
Modern Regioselective and Catalytic Methods
C(5) Site-Selective Functionalization
Campello and Gallagher (2018) pioneered a palladium-catalyzed C–H activation strategy to functionalize cotinine at the C(5) position . Using a palladium(II) acetate catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, they achieved hydroxylation with 82% regioselectivity . The reaction proceeded under mild conditions (60°C, 12 hours) and avoided ring-opening side reactions common in earlier methods . This approach enabled the synthesis of this compound analogs for structure-activity relationship studies .
Multicomponent Reaction Strategies
Polindara-García et al. (2015) developed a microwave-assisted Ugi-4CR (Ugi four-component reaction) to synthesize this compound analogs . By reacting cotinine-derived amines with aldehydes, isocyanides, and carboxylic acids under microwave irradiation (100°C, 20 minutes), they obtained diversely substituted this compound derivatives in yields exceeding 75% . This method highlighted the versatility of multicomponent reactions in accessing structurally complex metabolites .
Analytical and Industrial-Scale Preparation
Large-Scale Hydrolysis Protocols
Industrial production often employs enzymatic hydrolysis of cotinine using β-glucuronidase to yield this compound . The CDC’s laboratory protocols recommend incubating urine samples with β-glucuronidase at 60°C for 6 hours to hydrolyze conjugates, achieving >95% recovery of free this compound . This method is integral to high-throughput biomarker analysis but requires stringent pH control (pH 5.0–5.5) to prevent degradation .
Solid-Phase Extraction (SPE) Optimization
Recent SPE methods using Isolute SLE+ plates have enhanced purity in this compound isolation . Samples are mixed with 0.2N KOH and loaded onto SPE columns, followed by elution with 5% isopropanol in methylene chloride . This protocol reduces matrix interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses, with detection limits as low as 0.1 ng/mL .
Comparative Analysis of Synthetic Methods
Table 1: Key Synthetic Routes to this compound
Table 2: Physicochemical Properties of Synthesized this compound
化学反応の分析
反応の種類: トランス-3'-ヒドロキシコチニンは、次のものを含むさまざまな化学反応を起こします。
酸化: 他の代謝産物を形成するためにさらに酸化される可能性があります。
還元: あまり一般的ではありませんが、特定の条件下で還元反応が発生する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
生成される主な生成物: これらの反応から生成される主な生成物には、トランス-3'-ヒドロキシコチニンのさまざまなヒドロキシル化および酸化された誘導体があります .
科学研究アプリケーション
トランス-3'-ヒドロキシコチニンには、いくつかの科学研究アプリケーションがあります。
科学的研究の応用
Biomarker for Tobacco Exposure
Hydroxycotinine is primarily utilized as a biomarker for assessing tobacco exposure. It is formed through the metabolism of cotinine, which itself is a metabolite of nicotine. The measurement of this compound levels in biological samples (such as blood and urine) provides valuable insights into an individual's exposure to tobacco products.
1.1. Detection and Analysis Techniques
Recent studies have developed advanced analytical methods for the detection of this compound alongside other nicotine metabolites. For instance, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been employed to quantify this compound in plasma samples from smokers. This method offers high sensitivity and specificity, making it suitable for both clinical and epidemiological studies .
Method | Sensitivity | Specificity | Sample Type |
---|---|---|---|
HPLC-MS/MS | High | High | Plasma, Urine |
Liquid Chromatography | Moderate | Moderate | Biological Fluids |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its role in nicotine metabolism and potential toxicity.
2.1. Absorption and Distribution
This compound exhibits a relatively long half-life compared to nicotine, which allows it to be detected in biological samples long after nicotine exposure has ceased. Studies indicate that this compound is rapidly absorbed and distributed throughout various tissues, including the lungs and kidneys, following nicotine administration .
2.2. Implications for Health Risk Assessment
The ratio of this compound to cotinine has been suggested as a useful measure in assessing the risk associated with tobacco use. Higher ratios may indicate more extensive metabolism of nicotine and could correlate with different health outcomes related to smoking .
Therapeutic Potential
Emerging research suggests that this compound may have therapeutic applications beyond being a mere biomarker.
3.1. Neuroprotective Effects
Some studies have indicated that this compound might exert neuroprotective effects due to its ability to modulate nicotinic acetylcholine receptors in the brain. This modulation could potentially offer benefits in neurodegenerative diseases such as Alzheimer's .
3.2. Role in Smoking Cessation Programs
As a metabolite that reflects nicotine intake, this compound can be used to monitor compliance in smoking cessation programs. Measuring this compound levels could help tailor interventions by providing feedback on an individual's smoking status .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- A study involving adult tobacco users found significant correlations between this compound levels and self-reported tobacco use, demonstrating its reliability as a biomarker .
- Another investigation into the pharmacokinetics of nicotine and its metabolites highlighted the role of this compound in assessing exposure levels among different tobacco product users .
作用機序
トランス-3'-ヒドロキシコチニンの作用機序は、ニコチンの代謝産物としての役割に関連しています。 CYP2A6によるコチニンのヒドロキシル化によって形成されます . この化合物は、その後さらに代謝されて体内から排泄されます。 関与する分子標的と経路には、ニコチンとその誘導体の代謝において重要な役割を果たすシトクロムP450酵素系が含まれます .
類似の化合物との比較
類似の化合物:
コチニン: ニコチンの主要な代謝産物であり、トランス-3'-ヒドロキシコチニンに比べて半減期が長い.
独自性: トランス-3'-ヒドロキシコチニンは、CYP2A6によるコチニンへの作用によって特定の形成が行われるため、独特です。 コチニンとの比率は、ニコチンの代謝と体からのクリアランスのバイオマーカーとして使用され、臨床および研究設定の両方で貴重なツールとなっています .
類似化合物との比較
Hydroxycotinine vs. Cotinine
Key Differences :
- Metabolic Stability : this compound has a longer half-life than cotinine, making it a more stable biomarker for prolonged tobacco exposure .
- Enzyme Specificity : While both compounds rely on CYP2A6 for metabolism, this compound’s O-glucuronidation is catalyzed by a distinct enzyme compared to cotinine’s N-glucuronidation .
- Diagnostic Utility: this compound outperforms cotinine in predicting colorectal cancer risk, likely due to its prolonged systemic presence and interaction with hormone-binding globulins .
This compound vs. Nicotine
Key Differences :
- Receptor Binding : Nicotine directly activates neural receptors, whereas this compound lacks significant receptor affinity .
- Toxicokinetics : Nicotine is rapidly metabolized (half-life ~2 hours), while this compound persists longer in circulation .
This compound vs. Other Nicotine Metabolites
Nornicotine and Norcotinine
- Structural Differences: Nornicotine lacks the N-methyl group of nicotine, while norcotinine is the demethylated form of cotinine. This compound retains the N-methyl group but adds a hydroxyl group .
- Excretion: Nornicotine and norcotinine are minor metabolites compared to this compound, which constitutes 35% of total urinary nicotine metabolites .
O-Cresol Sulfate
- Source : A toluene metabolite found in tobacco smoke, unrelated to nicotine metabolism .
- Health Impact: Associated with smoking but lacks the diagnostic specificity of this compound for colorectal cancer .
Molecular Interactions with Hormone-Binding Globulins
This compound competes with endogenous hormones for binding to sex hormone-binding globulin (SHBG), corticosteroid-binding globulin (CBG), and thyroxine-binding globulin (TBG). In contrast, cotinine and nicotine show weaker or less specific interactions with these proteins .
Data Tables
Table 1: Chemical and Metabolic Properties
Compound | Molecular Formula | Key Enzyme | Half-Life (Hours) | Primary Excretion Form |
---|---|---|---|---|
This compound | C₁₀H₁₂N₂O₂ | CYP2A6, UGTs | 15–20 | O-glucuronide |
Cotinine | C₁₀H₁₂N₂O | CYP2A6, UGTs | 10–15 | N-glucuronide |
Nicotine | C₁₀H₁₄N₂ | CYP2A6 | 1–2 | Free (unmetabolized) |
Table 2: Health Associations
生物活性
Hydroxycotinine, specifically trans-3′-hydroxycotinine (3-HC), is a major metabolite of nicotine, primarily formed through the enzymatic activity of cytochrome P450 2A6 (CYP2A6). Understanding its biological activity is crucial for elucidating nicotine metabolism and its effects on human health. This article discusses the biological activity of this compound, supported by research findings, data tables, and case studies.
Metabolism and Pharmacokinetics
This compound is produced from cotinine, which is itself a metabolite of nicotine. The conversion of nicotine to cotinine and subsequently to this compound involves several metabolic pathways predominantly mediated by CYP2A6. The nicotine metabolite ratio (NMR), defined as the ratio of 3-HC to cotinine, serves as a biomarker for CYP2A6 activity and can reflect interindividual variability in nicotine metabolism due to genetic factors .
Pharmacokinetic Profile
A study examining the pharmacokinetics of this compound in smokers revealed that after intravenous administration, approximately 87% of the infused dose was recovered in urine as this compound, indicating efficient renal clearance . The study also highlighted that this compound levels in plasma were significantly correlated with those of cotinine, suggesting a consistent metabolic relationship.
Parameter | Value |
---|---|
Recovery in urine | 87% (range: 38–100%) |
This compound-glucuronide recovery | 29% (range: 11–52%) |
Significant changes in tension | P = 0.004 |
Significant changes in fatigue | P = 0.04 |
Biological Effects
This compound exhibits various biological activities that can impact human physiology:
- Cardiovascular Effects : Research has shown that this compound does not significantly alter blood pressure or heart rate when administered intravenously in controlled settings . This suggests that while it is a metabolite of nicotine, its direct cardiovascular effects may be limited compared to nicotine itself.
- Neuropharmacological Activity : this compound has been implicated in influencing mood and cognition. In a clinical study assessing mood changes post-infusion, significant decreases in tension and fatigue were observed following this compound administration . This indicates potential neuropharmacological properties that may contribute to the subjective effects experienced by smokers.
- Biomarker for Nicotine Exposure : As a stable metabolite, this compound serves as an effective biomarker for assessing nicotine exposure in epidemiological studies. Its detection in biological samples can provide insights into smoking habits and exposure levels among populations .
Case Study 1: Variability in Metabolism
A cohort study involving smokers assessed the variability in the NMR among different individuals. Results indicated that genetic polymorphisms in CYP2A6 significantly influenced the NMR, with some individuals exhibiting rapid metabolism while others showed slow metabolism of nicotine. This variability could have implications for smoking cessation strategies and personalized medicine approaches .
Case Study 2: Urinary Biomarkers
In a large-scale analysis of urinary metabolites among smokers, this compound was detected alongside other nicotine metabolites such as cotinine and nornicotine. The study reported detection rates and concentrations that highlight this compound's role as a reliable biomarker for recent tobacco use:
Biomarker | Detected (%) | Mean Concentration (ng/mL) | Range (ng/mL) |
---|---|---|---|
Cotinine | 23.5% | 3682 | <1.0–4907.4 |
Nicotine | 22.5% | 3460 | <1.0–13806.4 |
This compound | 21.3% | 715.3 | <5.0–39604.5 |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting and quantifying hydroxycotinine in biological samples, and how do methodological choices impact data interpretation?
this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with enzymatic hydrolysis to measure total (free + glucuronide-conjugated) forms . However, immunoassays (e.g., LFIA) may lack sensitivity to glucuronides, leading to underestimation of total this compound in urine unless hydrolysis is performed . Researchers must validate assays for cross-reactivity with metabolites like this compound-O-glucuronide to avoid misclassification .
Q. How do this compound levels correlate with nicotine metabolism, and what factors influence interindividual variability?
this compound is a primary metabolite of cotinine, mediated by CYP2A6. The nicotine metabolite ratio (NMR, this compound/cotinine) is a biomarker of CYP2A6 activity, which varies due to genetic polymorphisms (e.g., CYP2A6 slow metabolizers) and smoking behavior . Studies should control for covariates like BMI and smoking dose (cigarettes/day) in multivariate models to isolate metabolic effects .
Advanced Research Questions
Q. How can contradictory findings between this compound’s role as a biomarker and its direct biological effects be resolved in epidemiological studies?
For example, while this compound is a biomarker of nicotine exposure, some studies associate it with increased colorectal cancer risk independent of smoking . To address contradictions:
- Use Mendelian randomization to distinguish causal effects from confounding.
- Measure both this compound and cotinine to calculate NMR, which accounts for metabolic variability .
- Adjust for urinary pH and creatinine to normalize excretion rates .
Q. What experimental designs are optimal for investigating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical models?
- Employ nose-only inhalation or intravenous infusion in rodent models to mimic human exposure routes .
- Use serial blood sampling paired with tissue-specific microdialysis to assess compartmental distribution.
- Validate findings with isotopic labeling (e.g., deuterated this compound) to track metabolite pathways .
Q. How do glucuronidation pathways affect this compound’s bioavailability, and how should this inform in vitro vs. in vivo study design?
this compound-O-glucuronide is a major excretion form but is often excluded from in vitro assays. To bridge gaps:
- Include β-glucuronidase treatment in cell culture media to hydrolyze conjugates .
- Use hepatocyte co-culture systems to model hepatic metabolism and conjugation .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in longitudinal cohort studies?
- Apply geometric mean levels with log-transformation to address skewed distributions .
- Use mixed-effects models to account for repeated measures and time-dependent covariates (e.g., smoking cessation attempts) .
Q. Methodological Challenges and Solutions
Q. How can researchers mitigate assay-specific biases when comparing this compound data across studies?
- Harmonize protocols using reference standards (e.g., NIST SRM 8444 for nicotine metabolites) .
- Report detailed methodology, including hydrolysis steps, limits of detection, and cross-reactivity profiles .
Q. What are the pitfalls in interpreting this compound’s association with disease outcomes, and how can they be avoided?
- Confounding by smoking status : Stratify analyses by self-reported smoking and validate with serum cotinine .
- Reverse causality : Use prospective cohorts to establish temporal relationships .
Q. Key Citations
特性
IUPAC Name |
(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKCJXZZNAUIQN-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873224 | |
Record name | trans-3'-Hydroxycotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34834-67-8, 108450-02-8 | |
Record name | Hydroxycotinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34834-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxycotinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034834678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-, (3R,5S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108450028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3'-Hydroxycotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34834-67-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3'-HYDROXYCOTININE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7LH47Y29A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。